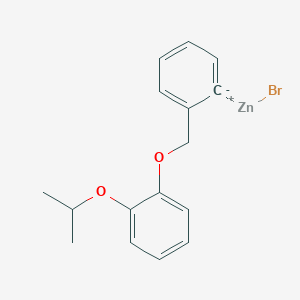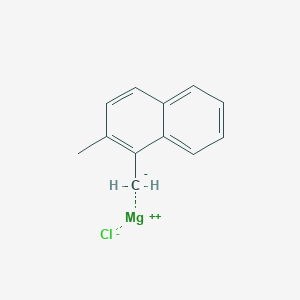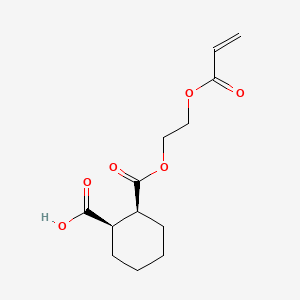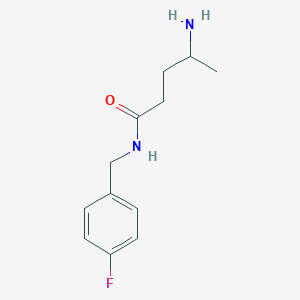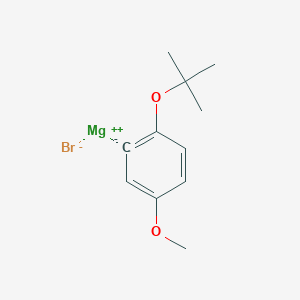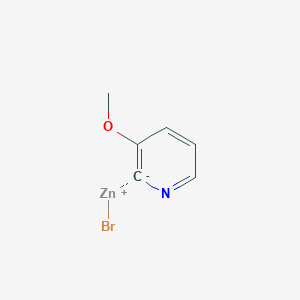
3-Methoxy-2-pyridylzinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-2-pyridylzinc bromide: is an organozinc compound with the molecular formula C6H6BrNOZn . It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically supplied as a solution in tetrahydrofuran, which helps to stabilize it and facilitate its use in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: 3-Methoxy-2-pyridylzinc bromide can be synthesized through the direct insertion of active zinc into 3-bromo-2-methoxypyridine. This reaction is typically carried out in the presence of tetrahydrofuran as a solvent, which helps to stabilize the organozinc compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with the reaction being scaled up to accommodate larger quantities. The use of highly active zinc is crucial in ensuring the efficiency and yield of the reaction .
化学反応の分析
Types of Reactions: 3-Methoxy-2-pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions involve the formation of carbon-carbon bonds between the organozinc compound and various electrophiles .
Common Reagents and Conditions:
Reagents: Palladium catalysts, boronic acids, and halides.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Chemistry: 3-Methoxy-2-pyridylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of heterocyclic compounds and complex organic molecules .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of various organic materials, including polymers and advanced materials for electronic and optical applications .
作用機序
The mechanism of action of 3-Methoxy-2-pyridylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to a palladium catalyst. This is followed by the coupling of the organic group with an electrophile, resulting in the formation of a new carbon-carbon bond .
類似化合物との比較
- 3-Methyl-2-pyridylzinc bromide
- 6-Methyl-2-pyridylzinc bromide
- 6-Methoxy-2-pyridylzinc bromide
Comparison: 3-Methoxy-2-pyridylzinc bromide is unique due to the presence of a methoxy group at the 3-position of the pyridine ring. This functional group can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent in organic synthesis .
特性
分子式 |
C6H6BrNOZn |
|---|---|
分子量 |
253.4 g/mol |
IUPAC名 |
bromozinc(1+);3-methoxy-2H-pyridin-2-ide |
InChI |
InChI=1S/C6H6NO.BrH.Zn/c1-8-6-3-2-4-7-5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
HQNUGWXQUQDADX-UHFFFAOYSA-M |
正規SMILES |
COC1=[C-]N=CC=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4-Chloro-3-fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14890233.png)
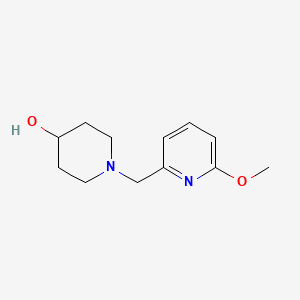
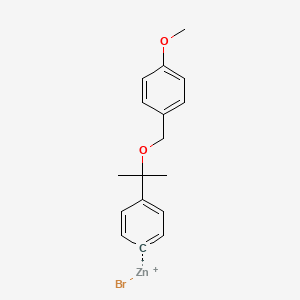
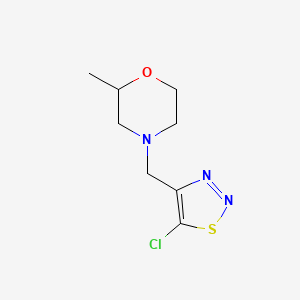
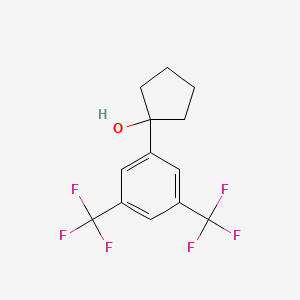
![2-[(4-Thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14890262.png)
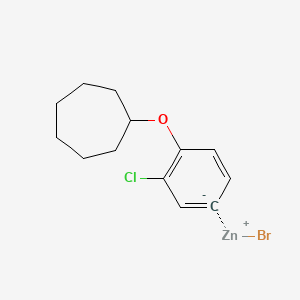
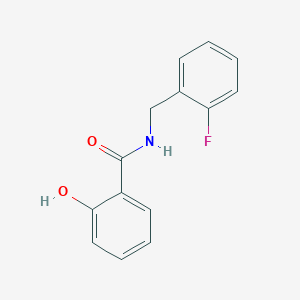
![2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid](/img/structure/B14890275.png)
